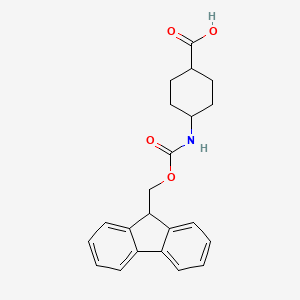

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Vue d'ensemble

Description

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, also known as Fmoc-Lys(Cyclohexyl)-OH, is a chemical compound used in the field of biochemistry and molecular biology. It is a derivative of lysine and is commonly used in the synthesis of peptides and proteins.

Applications De Recherche Scientifique

Conjugated Linoleic Acid: Health Benefits and Mechanisms

Conjugated linoleic acid (CLA) has been extensively studied for its diverse biological activities, including potential health benefits as a functional food ingredient. CLA is mainly composed of two isomers, cis-9,trans-11 and trans-10,cis-12, and has been recognized for its anticancer properties, ability to prevent atherosclerosis, reduce body fat while improving lean body mass, and modulate immune and/or inflammatory responses. The review by Kim et al. (2016) summarizes clinical trials involving CLA and discusses its applications to food products, highlighting the need for close monitoring of its efficacy and potential consequences to ensure proper applications (Kim, J. H., Kim, Y., Kim, Y. J., & Park, Y., 2016).

Biochemical and Physiological Effects of CLA Isomers

The biochemical and physiological effects of CLA isomers, specifically cis-9,trans-11 and trans-10,cis-12, have been a subject of considerable research. Pariza et al. (2001) discuss these effects, including specific impacts on adipocytes, lipid metabolism, and carcinogenesis inhibition in animal models. Notably, the trans-10,cis-12 CLA isomer has been shown to reduce lipid uptake in adipocytes and affect lipid metabolism in Hep-G2 human liver cells. These findings suggest separate biochemical mechanisms for the effects of CLA on body composition and growth/feed efficiency (Pariza, M., Park, Y., & Cook, M., 2001).

Potential in Chemistry and Material Science

Muconic acid, including its isomers like cis,cis-MA and trans,trans-MA, has been identified as a high-value dicarboxylic acid with considerable potential in the synthesis of value-added products and specialty polymers. Khalil et al. (2020) provide a comprehensive overview of the production, synthesis routes, and valorization of muconic acid isomers, emphasizing their significance in the biobased economy and the potential for efficient biotechnological production combined with valorization (Khalil, I., Quintens, G., Junkers, T., & Dusselier, M., 2020).

Chemical Synthesis and Transformations

The synthesis and transformations of functionalized β-amino acid derivatives, including cyclic β-amino acids, have garnered interest due to their biological relevance and impact on drug research. Kiss et al. (2018) discuss various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, used widely for accessing alicyclic β-amino acids and other densely functionalized derivatives. This review highlights the versatility, robustness, limitations, and efficiency of these methodologies, indicating the broad potential of cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid in synthetic and medicinal chemistry (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).

Mécanisme D'action

Target of Action

It is commonly used as a protecting group for amines in organic synthesis . This suggests that its primary targets could be amine groups in various biochemical contexts.

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Given its role as a protecting group for amines, it can be inferred that it plays a crucial role in the synthesis of peptides and other amine-containing compounds .

Pharmacokinetics

It is known that it is insoluble in water but soluble in some organic solvents such as dichloromethane and dimethylformamide . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The result of Fmoc-1,4-cis-achc-oh’s action is the protection of amine groups during organic synthesis . This allows for the selective modification of other functional groups without the interference of the amine group. Once the Fmoc group is removed, the amine group is free to participate in subsequent reactions .

Action Environment

The action of Fmoc-1,4-cis-achc-oh can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the choice of solvent can significantly impact its efficacy . Additionally, it should be stored in a dry, cool, well-ventilated place, away from fire sources and oxidants . These factors can influence the stability and efficacy of Fmoc-1,4-cis-achc-oh in various biochemical applications.

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZQTCLNVHZQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid | |

CAS RN |

147900-45-6, 583870-83-1 | |

| Record name | (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

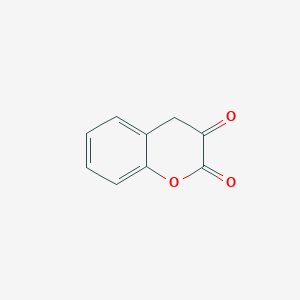

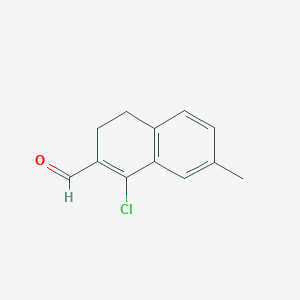

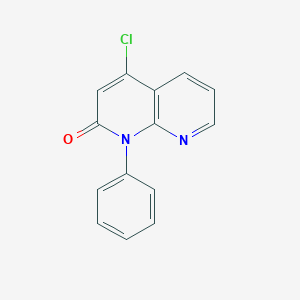

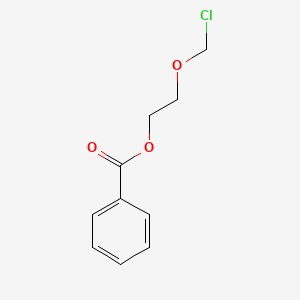

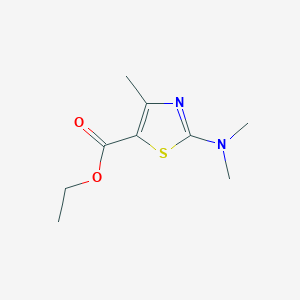

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.